molecular formula C20H20N2O2 B3003311 2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 923076-50-0

2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B3003311
CAS RN: 923076-50-0
M. Wt: 320.392
InChI Key: UXPCVIQDDHRPIU-UHFFFAOYSA-N
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Description

The compound "2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one" is a pyridazinone derivative, which is a class of compounds known for various biological activities. Pyridazinones often exhibit interesting chemical properties and have been the subject of numerous synthetic and analytical studies due to their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves multi-step reactions, including cyclization and substitution processes. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Similarly, novel bicyclic pyridinols were prepared using multi-step strategies, such as intramolecular Friedel-Crafts reactions and inverse-demand Diels-Alder reactions . These methods highlight the complexity and versatility of synthetic approaches to pyridazinone derivatives.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been characterized using various analytical techniques, including X-ray crystallography and quantum chemical calculations. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, revealing coplanarity between the pyrazole, pyridine, and pyran rings . Additionally, the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones were studied, confirming the existence of the hydrazone tautomeric form in solid state and solution .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including dehydrogenation and substitution reactions. A novel dehydrogenation reaction was reported for the conversion of a tetrahydrobenzothiepino[5,4-c]pyridazin-3(2H)-one derivative to its corresponding dihydro compound . Additionally, the reactivity of pyridinols toward peroxyl radicals was examined, revealing their potential as antioxidants . The behavior of chloro pyridazinone derivatives towards different nucleophiles was also studied, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The stability of these compounds varies, with some being indefinitely stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivities of these compounds in biological systems have also been explored, with some pyridazinone derivatives showing potent inhibitory activity against interleukin-1 beta (IL-1beta) production .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Novel Dehydrogenation Reactions : Nakao et al. (1991) described the synthesis of 2-(4-methoxyphenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one, a chemical closely related to the compound , through a novel dehydrogenation reaction. This process involved an acid-catalyzed intermolecular redox reaction, marking an innovative approach in chemical synthesis (Nakao, Obata, Yamaguchi, & Tahara, 1991).

  • Synthesis of Pyridazinone Derivatives : The work of Shams (1984) explored the synthesis of 6-aryl-2-ethoxycarbonyl pyridazin-3(2H)-ones, derivatives of pyridazinone, emphasizing their role as synthetic intermediates in the formation of hydrazides, hydrazidoyl chlorides, and nitrile imine species (Shams, 1984).

  • Crystal Structure Analysis : The crystal structure and properties of a pyridazin-3(2H)-one derivative were studied by Daoui et al. (2019). They provided insights into the molecular structure and stability of such compounds, which are essential for their potential applications in various fields (Daoui et al., 2019).

Biological Applications and Potential

  • Inhibitory Effects on Cancer Cell Viability : Kamble et al. (2015) synthesized new pyridazinone derivatives and evaluated their inhibitory effects on the viability of various human cancer cell lines. This research highlights the potential of pyridazinone derivatives in cancer therapeutics (Kamble et al., 2015).

  • Anti-Inflammatory and Analgesic Agents : Sharma and Bansal (2016) synthesized new pyridazinone derivatives and assessed them for anti-inflammatory and analgesic activities. Their findings suggest the potential of such compounds in developing new therapeutics with reduced side effects (Sharma & Bansal, 2016).

  • Inhibition of IL-1beta Production : Matsuda et al. (2001) prepared new pyridazinone derivatives and evaluated their ability to inhibit IL-1beta production, suggesting a potential role in anti-inflammatory therapies (Matsuda, Aoki, Koshi, Ohkuchi, & Shigyo, 2001).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-4-5-15(2)17(12-14)13-22-20(23)11-10-19(21-22)16-6-8-18(24-3)9-7-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPCVIQDDHRPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

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